molecular formula C12H16N2O3S2 B5858553 1-(cyclopropylcarbonyl)-4-(2-thienylsulfonyl)piperazine

1-(cyclopropylcarbonyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B5858553
M. Wt: 300.4 g/mol
InChI Key: SKWCSDMNRPMEDR-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)-4-(2-thienylsulfonyl)piperazine is a molecule that combines cyclopropylcarbonyl, thienylsulfonyl, and piperazine functionalities. Its synthesis and properties are of interest due to the potential biological activity and chemical reactivity associated with these moieties.

Synthesis Analysis

Synthesis of similar piperazine derivatives often involves nucleophilic substitution reactions or acylation processes. For example, substituted piperazines can be synthesized by reacting 4-phenylpiperazine or 4-cyclohexylpiperazine with various acylating agents (Mutulis et al., 2004). These methods could be adapted to synthesize 1-(cyclopropylcarbonyl)-4-(2-thienylsulfonyl)piperazine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied through techniques like NMR and X-ray crystallography. For instance, the crystal structure of related compounds reveals piperazine rings often adopt a chair conformation, indicating a similar expectation for our compound (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, such as nucleophilic substitution and acylation. Their reactivity can be significantly influenced by substituents on the piperazine ring and the presence of activating or deactivating groups attached to the cyclopropyl and thienyl moieties.

Physical Properties Analysis

The physical properties of piperazine compounds, such as solubility, melting point, and crystallinity, can vary widely depending on the nature of their substituents. Compounds like 1-benzhydryl-4-methanesulfonyl-piperazine exhibit specific crystalline structures and solubility characteristics, which can provide insights into the physical properties of 1-(cyclopropylcarbonyl)-4-(2-thienylsulfonyl)piperazine (S. Naveen et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives have biological activity and are used in medicine . Without more information, it’s difficult to predict the specific mechanism of action of this compound.

properties

IUPAC Name

cyclopropyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c15-12(10-3-4-10)13-5-7-14(8-6-13)19(16,17)11-2-1-9-18-11/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCSDMNRPMEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

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